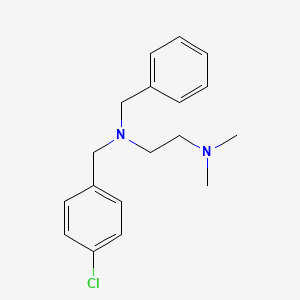

N-benzyl-N-(4-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of "N-benzyl-N-(4-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine" involves complex organic reactions that require precise conditions and reagents. For instance, compounds similar to the target molecule have been synthesized through multi-step reactions, involving acylation, reduction, and nucleophilic substitution processes. Notably, the synthesis of related compounds involves the sequential introduction of benzyl and dimethylaminoethyl side chains, highlighting the complexity and the need for controlled reaction environments (Compernolle & Castagnoli, 1982).

Molecular Structure Analysis

The molecular structure of "N-benzyl-N-(4-chlorobenzyl)-N',N'-dimethyl-1,2-ethanediamine" is characterized by its specific arrangement of atoms and functional groups, which determines its chemical behavior and interactions. Studies on similar molecules reveal distorted geometries and intramolecular interactions that significantly influence their physical and chemical properties. For example, research on copper complexes with related ligands has shown steric strain and distorted coordination geometries, emphasizing the importance of structural analysis in understanding molecular behavior (Stibrany & Potenza, 2009).

Chemical Reactions and Properties

The compound's reactivity and chemical properties are influenced by its molecular structure. Studies have shown that similar compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of functional groups such as benzyl and dimethylaminoethyl side chains contributes to its reactivity towards different reagents, enabling a range of chemical transformations (Song et al., 1999).

Scientific Research Applications

Synthesis and Metabolic Studies

N,N-Dimethyl-N′-2-imidazolyl-N′-benzyl-1,2-ethanediamine, an analog of the carcinogenic antihistamine methapyrilene, was synthesized and subjected to preliminary in vitro metabolic studies. Metabolic transformations include N-demethylation and imidazole C-oxidation, highlighting the compound's role in exploring metabolic pathways and potential toxicological implications (Compernolle & Castagnoli, 1982).

Catalytic Applications

A CuI/L5 (N,N'-dimethylethylenediamine) catalyst system was employed for the amination of arylhalides with guanidines, leading to the synthesis of 1-H-2-substituted benzimidazoles. This demonstrates the compound's utility in facilitating complex organic transformations, contributing to the development of novel synthetic methodologies (Deng, McAllister, & Mani, 2009).

Material Science and Electron Transfer

Studies on intermolecular electron transfer in low-molecular-weight models for polyaniline highlighted the importance of protonation and electron interchange in developing conducting materials. This research provides insights into the molecular basis for conductivity and the potential for creating advanced materials (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Molecular Docking and QSAR Prediction

A detailed study on benzil and its halogenated analogs employed quantum mechanical, molecular docking, and QSAR prediction methods to analyze structural, spectroscopic, and physico-chemical characteristics. The research underscores the potential of these compounds in drug discovery and development, particularly as enzyme inhibitors and in light harvesting efficiency for photovoltaic applications (Mary et al., 2019).

Synthetic Methodologies

The synthesis of chiral C(2)-symmetric bisferrocenyldiamines and their application in catalytic processes, such as asymmetric cyclopropanation, reveals the compound's role in promoting chiral synthesis and enhancing reaction efficiencies. This research contributes to the field of asymmetric catalysis, offering new strategies for synthesizing chiral molecules (Song et al., 1999).

properties

IUPAC Name |

N'-benzyl-N'-[(4-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2/c1-20(2)12-13-21(14-16-6-4-3-5-7-16)15-17-8-10-18(19)11-9-17/h3-11H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSDHRAMJDWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)

![3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5578546.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol](/img/structure/B5578615.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)